N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
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Overview
Description
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound featuring a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, such as 1-ethylpiperidine, the piperidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The phenyl and carboxamide groups are introduced through nucleophilic substitution reactions. This often involves the use of reagents like phenylmagnesium bromide and acyl chlorides.
Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the compound. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, using reagents such as lithium aluminum hydride or sodium borohydride, can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound are reacted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It binds to specific sites on these receptors, modulating their activity and influencing neurotransmitter release. This can lead to changes in neuronal signaling pathways, which are crucial in the treatment of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylpiperidin-3-yl)-2-phenylacetamide
- N-(1-ethylpiperidin-3-yl)-1-methyl-2-phenylpiperidine-3-carboxamide
Uniqueness
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific structural configuration, which allows for selective binding to certain neurotransmitter receptors. This specificity can result in fewer side effects and improved therapeutic efficacy compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-3-23-13-7-10-16(14-23)21-20(25)17-11-12-18(24)22(2)19(17)15-8-5-4-6-9-15/h4-6,8-9,16-17,19H,3,7,10-14H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOPWUVLARQBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC(=O)C2CCC(=O)N(C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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